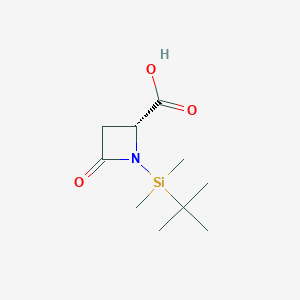

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

描述

®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyldimethylsilyl group in this compound provides steric protection, enhancing its stability and reactivity in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino acids or β-lactams.

Introduction of the tert-Butyldimethylsilyl Group: This step involves the protection of the hydroxyl or amino group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.

Major Products:

Oxidation Products: Various oxidized azetidine derivatives.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with different protective or functional groups replacing the tert-butyldimethylsilyl group.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Protective Group Chemistry: The tert-butyldimethylsilyl group is commonly used for protecting functional groups during multi-step synthesis.

Biology and Medicine:

Drug Development: Azetidine derivatives are explored for their potential as therapeutic agents due to their bioactivity.

Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, providing a basis for drug design.

Industry:

Material Science: Used in the development of novel materials with specific properties.

Catalysis: Employed in catalytic processes due to its unique structural features.

作用机制

The mechanism of action of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

相似化合物的比较

(S)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.

1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: Without the specific ® configuration.

Other Azetidine Derivatives: Compounds with different substituents on the azetidine ring.

Uniqueness:

Stereochemistry: The ® configuration provides specific stereochemical properties that can influence biological activity and reactivity.

Protective Group: The presence of the tert-butyldimethylsilyl group offers unique stability and reactivity compared to other protective groups.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

生物活性

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound belonging to the azetidine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its design incorporates a tert-butyldimethylsilyl (TBDMS) group, which enhances stability and reactivity, making it an interesting candidate for various biological applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 229.35 g/mol. The compound features a four-membered nitrogen-containing ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO3Si |

| Molecular Weight | 229.35 g/mol |

| CAS Number | 162856-35-1 |

| Melting Point | 137-141 °C |

| Density | 1.09 g/cm³ |

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : Cyclization reactions using β-amino acids or β-lactams.

- Introduction of TBDMS Group : Protection of hydroxyl or amino groups using tert-butyldimethylsilyl chloride.

- Oxidation and Carboxylation : Final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety .

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit antimicrobial activity against various pathogens. The specific biological activity of this compound has not been extensively documented in public literature; however, the structural similarity to other azetidine compounds suggests potential efficacy against bacterial strains, possibly through inhibition of key metabolic pathways.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research has demonstrated that modifications in azetidine structures can lead to enhanced biological activities:

- Inhibition of Mycobacterium tuberculosis : Research on related azetidine compounds revealed their potential in inhibiting mPTPB, a virulence factor for Mycobacterium tuberculosis. Such findings indicate that derivatives could be explored for their anti-tuberculosis activity .

- Cellular Response Modulation : Studies have shown that certain azetidine derivatives can modulate immune responses in macrophages, suggesting that this compound might influence similar pathways, enhancing host defense mechanisms against infections .

科学研究应用

Synthesis and Derivatives

One of the primary applications of (R)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is in the synthesis of various derivatives that have potential biological activity. The compound serves as a precursor for the development of azetidine-based pharmaceuticals, which are known for their diverse biological properties.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing azetidine derivatives with enhanced biological activity. The derivatives exhibited promising results in inhibiting specific enzymes associated with various diseases, including cancer and bacterial infections .

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively. Its applications in medicinal chemistry include:

- Anticancer Agents : Research indicates that derivatives of this compound can act as inhibitors of cancer cell proliferation. For instance, a derivative was shown to inhibit the growth of certain cancer cell lines in vitro .

- Antimicrobial Activity : Some studies have reported that compounds derived from this structure possess antimicrobial properties, making them candidates for developing new antibiotics .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its potential in drug formulation. Its ability to modify pharmacokinetic properties makes it valuable for designing drugs with improved absorption and bioavailability.

Example: Drug Formulation

A formulation study highlighted how incorporating this compound into drug delivery systems enhanced the solubility and stability of active pharmaceutical ingredients (APIs), leading to more effective therapeutic outcomes .

Toxicological Studies

While the potential applications are promising, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate that it may cause skin and eye irritation, necessitating careful handling and further investigation into its safety profile .

属性

IUPAC Name |

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEWITJXZYCDLE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370010 | |

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162856-35-1 | |

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。